3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

Description

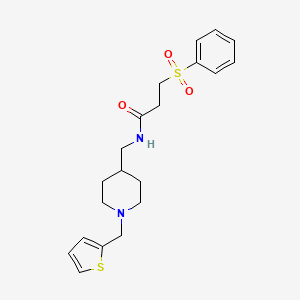

3-(Phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a synthetic compound characterized by a propanamide backbone with a phenylsulfonyl group at the 3-position. The amide nitrogen is linked to a piperidin-4-ylmethyl moiety, which is further substituted at the 1-position of the piperidine ring with a thiophen-2-ylmethyl group. This structure combines sulfonyl, piperidine, and thiophene motifs, making it a hybrid of pharmacologically relevant scaffolds.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c23-20(10-14-27(24,25)19-6-2-1-3-7-19)21-15-17-8-11-22(12-9-17)16-18-5-4-13-26-18/h1-7,13,17H,8-12,14-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQHXXNDJSFZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101144212 | |

| Record name | 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208776-87-7 | |

| Record name | 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208776-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is added through a sulfonylation reaction, typically using reagents like sulfonyl chlorides.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions, such as in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

Biological Studies: The compound can be used in studies investigating its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperidine-Based Propanamides with Aromatic Substitutions

Several analogs feature a propanamide group attached to a piperidine ring, highlighting the importance of this core in medicinal chemistry:

Key Insights :

Sulfonyl-Containing Analogs

Sulfonyl groups are critical for hydrogen bonding and receptor interactions:

Key Insights :

- The cyanopyridine substituent in introduces a hydrogen-bond acceptor, contrasting with the thiophene’s electron-rich aromaticity in the target compound.

Thiophene-Containing Analogs

Thiophene rings contribute to π-π stacking and metabolic stability:

Key Insights :

Regulated Opioid Analogs

Several structurally related propanamides are controlled substances:

Key Insights :

Biological Activity

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in medicinal chemistry and biological studies. This compound features a phenylsulfonyl group, a thiophene ring, and a piperidine moiety, which contribute to its unique biological properties. The following sections explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 1208776-87-7 |

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, potentially influencing metabolic processes and cellular signaling.

Pharmacological Applications

Research indicates that this compound may serve as a scaffold for developing new pharmaceuticals, particularly targeting neurological or inflammatory conditions. Its unique structure allows for the exploration of various modifications to enhance efficacy and selectivity against specific targets.

Case Studies and Research Findings

- Medicinal Chemistry Applications

- Cytotoxicity Studies

- Preclinical Evaluations

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)butanamide | Similar structure with a butanamide group | Potential GPR40 agonist |

| 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanamide | Similar structure with an ethanamide group | Anticancer properties |

Q & A

Q. Structural Analysis Table

Advanced: What in vitro models best predict the compound’s in vivo efficacy?

Methodological Answer:

- Primary Neuronal Cultures: Assess neuroactivity (e.g., calcium imaging for receptor activation) .

- Hepatic Microsomes: Evaluate metabolic stability (t₁/₂ >60 min suggests suitability for oral dosing) .

- Caco-2 Monolayers: Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

Validation Protocol:

Compare microsomal t₁/₂ across species (human vs. rat).

Use LC-MS/MS to quantify parent compound vs. metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.